[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone
Overview
Description
[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a nitrophenyl group
Scientific Research Applications
[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl and 3-nitrophenyl precursors. These precursors are then subjected to a series of reactions including nucleophilic substitution, cyclization, and functional group transformations to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Mechanism of Action
The mechanism of action of [3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitrophenyl group may interact with cellular proteins, while the triazole ring can participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone: Similar structure but with a different position of the nitro group.
[3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-chlorophenyl)methanone: Similar structure but with a chlorine substituent instead of a nitro group.
Uniqueness
The uniqueness of [3-(Furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-(3-nitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S/c1-23-14-15-12(11-6-3-7-22-11)16-17(14)13(19)9-4-2-5-10(8-9)18(20)21/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDIKULINOUNQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.